4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide is a useful research compound. Its molecular formula is C18H16BrFN2S and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.02016 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide demonstrate potential as anticancer agents. A study by Ivasechko et al. (2022) on novel pyridine-thiazole hybrid molecules, which are structurally similar, highlighted their high antiproliferative activity against various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia. The compounds showed selective toxicity towards cancer cells over normal cells, indicating their potential in cancer therapy (Ivasechko et al., 2022).
Fluorescent Properties
A study by Li et al. (2009) investigated a fluorophore structurally related to this compound. This study highlighted the compound's unique fluorescent properties, which are sensitive to solvent variations. This property could be useful in developing new fluorescent materials for various scientific applications, such as bioimaging or chemical sensing (Li et al., 2009).
Potential in Imaging Techniques
In another study, Siméon et al. (2007) synthesized analogs of the compound for potential use in imaging techniques like positron emission tomography (PET). One analog demonstrated high affinity and stability, making it a promising candidate for PET imaging of brain receptors (Siméon et al., 2007).
Antimicrobial Activity
A study conducted by Bayrak et al. (2009) explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing good to moderate antimicrobial activity. This study suggests that compounds related to this compound may have potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2S.BrH/c1-11-17(15-4-2-3-13(15)9-20-11)18-21-16(10-22-18)12-5-7-14(19)8-6-12;/h5-10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYYNUHZYFAOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCC2=C1C3=NC(=CS3)C4=CC=C(C=C4)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.